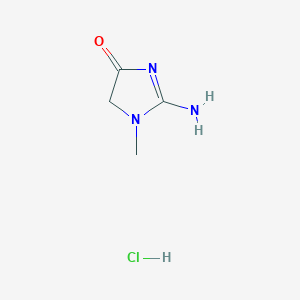
6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one
Übersicht
Beschreibung
6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one is a derivative of beta-carboline, a class of alkaloids known for their presence in various plants and animals. Beta-carbolines have been associated with a range of biochemical and pharmacological effects, often related to neuromodulation. The specific compound 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has been identified in the retina, suggesting a potential role in visual processing or neuromodulation within the eye .
Synthesis Analysis
The synthesis of various 6-methoxytetrahydro-beta-carboline derivatives has been achieved through the Maillard reaction, which involves reacting 5-methoxytryptamine with natural food flavors in an aqueous medium . Additionally, derivatives of 6-methoxy-1,2,3,4-tetrahydro-beta-carbolin-1-one have been synthesized, and their reactions with phosphorus oxychloride have been studied to produce dichlorophosphoryl derivatives. These derivatives can be further acetylated with acetic anhydride to yield high-purity products .
Molecular Structure Analysis
The molecular structure of 6-methoxytetrahydro-beta-carbolines includes a methoxy group at the 6-position and a tetrahydro-beta-carboline core. The structure can be modified to include various substituents, which can affect the compound's properties and reactivity. For instance, the presence of a dichlorophosphoryl group can lead to the formation of cations bonded to the oxygen or nitrogen atoms in the molecule .
Chemical Reactions Analysis
6-Methoxytetrahydro-beta-carbolines can undergo a range of chemical reactions. For example, the reaction with phosphorus oxychloride followed by acetylation with acetic anhydride has been shown to produce specific acetylated derivatives. The reactivity of these compounds can be influenced by the presence of substituents on the beta-carboline core .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-methoxytetrahydro-beta-carbolines have been explored in the context of their potential antioxidant and cytotoxic activities. These compounds exhibit moderate antioxidant properties, as demonstrated by DPPH, ABTS, and FRAP assays. The cytotoxicity of these derivatives has been assessed using the MTT assay on various cell lines, with some derivatives showing mild toxicity at effective antioxidative concentrations . The presence of these compounds in biological fluids such as urine has been measured using gas chromatography-mass spectrometry, indicating their potential role in physiological processes .
Wissenschaftliche Forschungsanwendungen
- Summary of the Application: This compound has been used in the study of IR absorption and Raman spectra. The study aimed to understand the structure of molecules of conformationally constrained melatonin analogs .
- Methods of Application: The study involved the calculation of optimized structures and the harmonic force fields of stable conformers using the density functional theory . A detailed explanation of the spectra was proposed based on calculations, and the characteristic frequencies of the most stable forms of the compound were identified .
- Results or Outcomes: The theoretical spectra were analyzed relative to experimental data. The study provided valuable information on the structure of molecules of conformationally constrained melatonin analogs .
Safety And Hazards
Eigenschaften
IUPAC Name |
6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-7-2-3-10-9(6-7)8-4-5-13-12(15)11(8)14-10/h2-3,6,14H,4-5H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWARHDUWOJUADN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170825 | |
| Record name | 2,3,4,9-Tetrahydro-6-methoxy-1H-pyrido(3,4-b)indol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one | |
CAS RN |
17952-87-3 | |
| Record name | 2,3,4,9-Tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17952-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,9-Tetrahydro-6-methoxy-1H-pyrido(3,4-b)indol-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017952873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,9-Tetrahydro-6-methoxy-1H-pyrido(3,4-b)indol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.058 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B97590.png)


![(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoic acid](/img/structure/B97595.png)






